3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a trifluoroacetyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by further functionalization to introduce the trifluoroacetyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound shares the trifluoromethyl and carboxylic acid groups but has a different ring structure.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar trifluoromethyl group but a different heterocyclic ring.
Uniqueness
3-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the trifluoroacetyl group on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H10F3NO3 |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H10F3NO3/c1-7(6(14)15)2-3-12(4-7)5(13)8(9,10)11/h2-4H2,1H3,(H,14,15) |
InChI Key |
VPFJFNPPACAETO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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